(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a dichlorobenzylidene group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atoms on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential antimicrobial, antifungal, or anticancer activities. Thiazole derivatives are known to interact with various biological targets, making them valuable in drug discovery and development.
Medicine
In medicinal chemistry, this compound could be studied for its potential therapeutic applications. Its ability to modulate specific biological pathways may make it a candidate for the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its reactivity and functional groups make it a versatile starting material for various chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one likely involves the interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzylidene group may enhance binding affinity and selectivity, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- (5E)-5-(3,4-difluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Uniqueness
Compared to similar compounds, (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may exhibit unique properties due to the presence of two chlorine atoms on the benzylidene group. These chlorine atoms can influence the compound’s reactivity, binding affinity, and biological activity, making it distinct from other thiazole derivatives.
Properties
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS2/c11-6-2-1-5(3-7(6)12)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJFJFLVZUHVOW-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=S)S2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701034091 |
Source
|
Record name | (E)-5-(3,4-Dichlorobenzylidene)-2-mercaptothiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701034091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-22-3 |
Source
|
Record name | (E)-5-(3,4-Dichlorobenzylidene)-2-mercaptothiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701034091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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